Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNUIZYBYAWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine and sulfur, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate has been investigated for its biological activities, particularly its anticancer properties. Studies have shown that derivatives of thiazole compounds exhibit selective cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to thiazoles have demonstrated promising results in inhibiting the growth of human cancer cells, such as breast cancer (MCF-7) and prostate cancer (PC3) cells .
Case Study: Anticancer Activity
A recent study synthesized several thiazole derivatives and evaluated their anticancer activity using the MTT assay. Among these, a derivative of this compound showed an IC50 value of approximately 15 µM against the A549 lung adenocarcinoma cell line, indicating strong potential for further development as an anticancer agent .
Agricultural Chemistry
In agricultural applications, this compound serves as a precursor for developing new agrochemicals. Its structure allows for modifications that enhance the efficacy of fungicides and herbicides. Research indicates that thiazole derivatives can improve crop protection by exhibiting antifungal properties against pathogens that affect major crops .
Case Study: Development of Fungicides
A series of thiazole-based compounds were tested for their fungicidal activity against Fusarium species. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting their potential as effective agricultural fungicides .
Material Science
The compound is also explored in material science for its role in synthesizing specialty polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors in materials.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These improvements make it suitable for applications in coatings and protective materials.
Analytical Chemistry
This compound is utilized as a reagent in various analytical methods. Its ability to form complexes with metal ions makes it valuable in detecting and quantifying other chemical species within complex mixtures .
Case Study: Reagent Applications
In a study focusing on the detection of heavy metals in environmental samples, this compound was used to create colorimetric assays that successfully identified trace amounts of lead and cadmium in soil samples .
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate and Analogs
*Estimated molecular weight based on structural analogs.
Key Observations:
Substituent Effects on Melting Points: The morpholino-substituted derivative (88.5–90°C) has a higher melting point than the methyl analog (47–48°C) , suggesting bulkier substituents enhance crystalline packing. The cyclopropyl group (as in the target compound) may similarly increase rigidity compared to methyl or phenyl groups.
Molecular Weight and Bioactivity: Trifluoromethyl-substituted derivatives (e.g., 309.28 g/mol ) are heavier due to the CF₃ group, which often enhances metabolic stability in drug design. The amino group in the target compound could improve solubility and hydrogen-bonding interactions, critical for biological activity .
Biological Activity
Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a thiazole ring that includes nitrogen and sulfur atoms, contributing to its unique chemical properties. The presence of an amino group and a cyclopropyl substituent enhances its biological profile. The compound can be synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Thiazole derivatives are known to modulate enzyme activity by binding to active sites, which can inhibit or activate various biochemical pathways. For instance, these compounds have shown potential in inhibiting certain enzymes involved in cancer proliferation .
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A structure-activity relationship (SAR) analysis has demonstrated that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. Specific studies have reported IC50 values indicating potent antiproliferative effects against human cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung carcinoma) | TBD |
| Other Thiazole Derivatives | MCF7 (breast carcinoma) | 8.107 |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner.
- Mechanistic Insights : In vitro assays showed that the compound interacts with P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. It was found to stimulate ATPase activity of P-gp, suggesting a dual role as both a substrate and inhibitor .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound. Results demonstrated reduced tumor volumes with no significant side effects observed in treated mice .
Q & A
Q. What are the key structural features and spectroscopic characterization methods for Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate?
The compound contains a thiazole ring substituted with an amino group, cyclopropyl moiety, and ethyl ester. Structural elucidation typically employs:
- X-ray crystallography to determine bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity with a 5.15° deviation observed in analogous structures) .
- NMR and IR spectroscopy to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, NH₂ stretching at ~3400 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular formula validation (C₉H₁₂N₂O₂S, exact mass 212.06 g/mol) .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis involves cyclization reactions, often using:
- Thiourea derivatives with α-bromo esters under basic conditions to form the thiazole core .
- Coupling agents (e.g., EDC/HOBt) for introducing the cyclopropyl group via amidation or nucleophilic substitution .
- Ethanol reflux with triethylamine as a base to optimize purity and yield (common in thiazole ester syntheses) .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence biological activity and reactivity?
- The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, as seen in analogous compounds .
- Amino groups at position 5 enable hydrogen bonding with biological targets (e.g., enzyme active sites), as demonstrated in antimicrobial assays .
- Ethyl ester modulates lipophilicity, affecting membrane permeability. Comparative studies with methyl esters show altered pharmacokinetic profiles .
Q. What computational methods are used to predict electronic properties and reaction mechanisms?
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) .
- Molecular docking evaluates binding affinities to targets like bacterial enoyl-ACP reductase, correlating with experimental IC₅₀ values .
- Mechanistic studies use Fukui indices to identify reactive sites for nucleophilic/electrophilic attacks .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Low solubility in common solvents (e.g., ethanol/water mixtures) necessitates recrystallization at controlled temperatures (e.g., 0–6°C) .
- Twinned crystals require SHELX software for structure refinement, leveraging charge-flipping algorithms to resolve disorder .
- Hydrogen bonding absence in the crystal lattice (observed in analogous structures) complicates packing analysis, necessitating Hirshfeld surface studies .
Data Contradictions and Resolution
Q. How are discrepancies in reported biological activities addressed?
- Variability in antimicrobial assays may stem from differences in bacterial strains or ester hydrolysis rates. Standardized MIC protocols (CLSI guidelines) are recommended .
- Contradictory cytotoxicity data (e.g., IC₅₀ values in cancer cells) are resolved using structure-activity relationship (SAR) models, highlighting the role of trifluoromethyl vs. cyclopropyl substituents .
Methodological Best Practices
Q. What strategies optimize yield in multi-step syntheses?
- Flow chemistry improves reaction efficiency for cyclopropane introduction, reducing side products .
- Protecting groups (e.g., tert-butoxycarbonyl, Boc) prevent amino group oxidation during esterification .
Q. How is structural validation performed post-synthesis?
- Rietveld refinement (via WinGX or Olex2) confirms crystallographic data against theoretical models .
- Dynamic NMR at variable temperatures resolves conformational isomerism in the cyclopropyl ring .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
